[3H]-BTX Displacement Binding at hNav Site 2/9
In a competitive radioligand displacement assay using [3H]-batrachotoxin ([3H]-BTX) in rat forebrain membranes (a model with >95% sequence homology to human sodium channels), hermitamide B was the most active natural product tested. (S)-Hermitamide B displaced 29.02% of [3H]-BTX at 10 μM, compared with 15.89% for (S)-hermitamide A, 7.77% for (S)-lyngbic acid, and 19.78% for the clinical sodium channel blocker phenytoin [1]. The racemic mixture (rac)-hermitamide B was even more active at 36.05% displacement, which the authors noted may reflect a synergistic binding interaction between enantiomers [1]. The binding site was confirmed as site 2 (overlapping with the local anesthetic binding site 9), establishing hermitamide B as a site-2-directed sodium channel ligand [1].
| Evidence Dimension | [3H]-BTX displacement (% at 10 μM) from rat forebrain sodium channels |
|---|---|
| Target Compound Data | (S)-Hermitamide B: 29.02%; (rac)-Hermitamide B: 36.05% |
| Comparator Or Baseline | (S)-Hermitamide A: 15.89%; (S)-Lyngbic acid: 7.77%; Phenytoin: 19.78% |
| Quantified Difference | 1.83-fold higher than (S)-hermitamide A; 3.73-fold higher than (S)-lyngbic acid; 1.47-fold higher than phenytoin |
| Conditions | Rat forebrain membrane preparation; 10 μM compound concentration; assay error approximately 20% |
Why This Matters
Higher target engagement at the sodium channel site 2/9 translates directly to greater pharmacological potency, meaning hermitamide B achieves equivalent receptor occupancy at lower concentrations than hermitamide A, reducing the amount of compound required per experiment.
- [1] De Oliveira EO, Graf KM, Patel MK, Baheti A, Kong HS, MacArthur LH, Dakshanamurthy S, Wang K, Brown ML, Paige M. Synthesis and evaluation of hermitamides A and B as human voltage-gated sodium channel blockers. Bioorg Med Chem. 2011 Jul 15;19(14):4322-9. doi: 10.1016/j.bmc.2011.05.043. PMID: 21683602; PMCID: PMC3134794. Table 1. View Source
